
1-Bromo-4-(chloromethyl)-2-fluorobenzene
Overview
Description
1-Bromo-4-(chloromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H6BrClF. It is a derivative of benzene, featuring a bromine atom, a chlorine atom, and a fluorine atom attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(chloromethyl)-2-fluorobenzene can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 4-(chloromethyl)-2-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume and purity requirements. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(chloromethyl)-2-fluorobenzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions can involve nucleophilic substitution, where nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) replace the halogen atoms on the benzene ring.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce corresponding hydrocarbons or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
1-Bromo-4-(chloromethyl)-2-fluorobenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo several types of chemical reactions:
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻) under mild to moderate conditions.
- Electrophilic Substitution : The compound's aromatic ring can participate in further substitution reactions with electrophiles, such as nitration or sulfonation.
Reaction Type | Common Reagents | Products Formed |
---|---|---|
Nucleophilic Substitution | NaOH, KCN, primary amines | 4-Fluoro-2-(hydroxymethyl)benzene |
Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | 4-Bromo-2-(bromomethyl)-1-fluoro-3-nitrobenzene |
Oxidation/Reduction | KMnO₄ (oxidation), LiAlH₄ (reduction) | 4-Bromo-2-(carboxymethyl)-1-fluorobenzene |
Biology
In biological research, this compound is employed to study enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds. Its halogen substituents enhance its lipophilicity and facilitate membrane penetration, making it a useful tool for probing cellular mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:
- Inhibition Zones : Effective against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 50 µg/mL.
Anticancer Potential
In vitro studies have evaluated the anticancer properties of this compound. It has been found to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and disruption of critical cellular signaling pathways.
Medicine
The compound has potential applications in drug development, particularly as a building block for synthesizing novel therapeutic agents targeting specific molecular pathways involved in diseases like cancer. Its ability to inhibit cytochrome P450 enzymes suggests it could influence drug metabolism.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties. Its reactivity allows for the development of innovative materials utilized in various sectors.
Mechanism of Action
The mechanism by which 1-bromo-4-(chloromethyl)-2-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, the compound may act as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, the compound's interactions with biological targets can lead to therapeutic effects.
Molecular Targets and Pathways:
Electrophilic Reactions: The compound can react with nucleophiles, forming new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds.
Biological Targets: In medicinal applications, the compound may interact with enzymes, receptors, or other biomolecules, leading to desired biological effects.
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene: This compound has a bromine atom and a fluorine atom on adjacent positions on the benzene ring.
1-Bromo-4-chlorobenzene: This compound has a bromine atom and a chlorine atom on the benzene ring, but in different positions compared to 1-bromo-4-(chloromethyl)-2-fluorobenzene.
Biological Activity
1-Bromo-4-(chloromethyl)-2-fluorobenzene (C7H5BrClF) is a halogenated aromatic compound that exhibits significant biological activity due to its unique structural features. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of biologically active molecules.
- Molecular Weight : 223.47 g/mol
- Density : Approximately 1.7 g/cm³
- Boiling Point : ~274.5 °C
- CAS Number : 1214322-98-1
The presence of multiple halogen substituents, specifically bromine and chlorine, influences both its chemical reactivity and biological interactions. The chloromethyl group enhances its electrophilic character, making it a suitable substrate for nucleophilic attack in various biochemical pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
-
Pharmacological Applications :
- It serves as a building block in the synthesis of CCR5 antagonists, which are crucial in HIV treatment. The ability to modify its structure allows for the development of compounds with enhanced therapeutic profiles.
- Toxicological Concerns :
The biological activity is primarily attributed to the electrophilic nature of the chloromethyl and bromine substituents, which can interact with nucleophiles in biological systems. This interaction can lead to modifications in cellular processes, potentially altering metabolic pathways or inducing cytotoxic effects.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Antimicrobial Properties : A research study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations.
- Toxicology Study : An acute toxicity study revealed that exposure to high concentrations resulted in observable physiological effects such as tremors and respiratory distress in test animals .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloro-1-bromobenzene | C6H4BrCl | Lacks chloromethyl group; simpler reactivity |
4-Bromo-2-chlorotoluene | C7H6BrCl | Contains a methyl group; different electronic effects |
1-Bromo-4-chlorobenzene | C6H4BrCl | Different substitution pattern; less steric hindrance |
4-Bromo-1-chloro-2-methylbenzene | C8H8BrCl | Additional methyl group alters reactivity |
This table illustrates how the presence of specific substituents influences the reactivity and potential applications of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling reactions involving 1-bromo-4-(chloromethyl)-2-fluorobenzene?
- Methodological Answer : The Suzuki-Miyaura reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or Cs₂CO₃), and arylboronic acids in solvents like dioxane or THF at 80–100°C. For halogenated substrates like this compound, ensure inert conditions (N₂/Ar) to prevent dehalogenation. Monitor reaction progress via TLC or GC-MS. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., ⁴J coupling for para-substituted halogens).
- GC-MS/EI-MS : To assess purity and molecular ion peaks (expected m/z: ~223 for C₇H₅BrClF).
- Elemental Analysis : Validate empirical formula (C, H, Br, Cl, F percentages).
- Melting Point : Compare with literature values (if crystalline) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Procedures : Immediate decontamination with water for skin contact; seek medical attention if ingested .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for functionalizing this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for cross-coupling or substitution reactions.
- Retrosynthetic Analysis : AI-driven tools (e.g., Pistachio, Reaxys) can propose feasible routes by analyzing reaction databases. For example, predicting regioselective bromine substitution versus chloromethyl group reactivity .
Q. What strategies mitigate competing side reactions during nucleophilic substitution at the chloromethyl group?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity while minimizing elimination.
- Temperature Control : Lower temperatures (0–25°C) reduce SN1 pathway dominance.
- Protecting Groups : Temporarily protect the bromine or fluorine substituents with TMS or Boc groups to direct reactivity toward the chloromethyl site .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for Pd-mediated couplings of polyhalogenated benzenes?
- Methodological Answer :
- Systematic Screening : Test diverse ligand systems (e.g., Ruphos, SPhos) and bases to identify optimal combinations.
- Kinetic Studies : Use in-situ IR or NMR to track intermediate formation. For example, competing oxidative addition of Br vs. Cl substituents may explain variability in yields .
Q. What role does this compound play in synthesizing bioactive molecules like IKK2 inhibitors?
- Methodological Answer : The compound serves as a key intermediate in multi-step syntheses. For example:
Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWCSAEYOHMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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